molecular formula C32H37NO7 B12474935 4-[({[2-(Dodecanoylamino)phenyl]carbonyl}oxy)acetyl]phenyl furan-2-carboxylate

4-[({[2-(Dodecanoylamino)phenyl]carbonyl}oxy)acetyl]phenyl furan-2-carboxylate

Cat. No.: B12474935
M. Wt: 547.6 g/mol
InChI Key: WGINPUKQZFJSFK-UHFFFAOYSA-N
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Description

4-[2-(2-DODECANAMIDOBENZOYLOXY)ACETYL]PHENYL FURAN-2-CARBOXYLATE is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities, making them of significant interest in medicinal chemistry and pharmaceutical research .

Preparation Methods

The synthesis of 4-[2-(2-DODECANAMIDOBENZOYLOXY)ACETYL]PHENYL FURAN-2-CARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

    Formation of the furan ring: This can be achieved through various methods, such as the Paal-Knorr synthesis or the Feist-Benary synthesis.

    Acylation and amidation:

    Esterification: The final step involves esterification to form the carboxylate ester group.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

4-[2-(2-DODECANAMIDOBENZOYLOXY)ACETYL]PHENYL FURAN-2-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the furan ring, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures .

Scientific Research Applications

4-[2-(2-DODECANAMIDOBENZOYLOXY)ACETYL]PHENYL FURAN-2-CARBOXYLATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(2-DODECANAMIDOBENZOYLOXY)ACETYL]PHENYL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

4-[2-(2-DODECANAMIDOBENZOYLOXY)ACETYL]PHENYL FURAN-2-CARBOXYLATE can be compared with other furan derivatives, such as:

    Furan-2-carboxylic acid: A simpler compound with similar structural features but lacking the acyl and amide groups.

    2-Furoic acid: Another furan derivative with known antimicrobial properties.

    Furfuryl alcohol: A furan derivative used in the production of resins and as a solvent.

The uniqueness of 4-[2-(2-DODECANAMIDOBENZOYLOXY)ACETYL]PHENYL FURAN-2-CARBOXYLATE lies in its complex structure, which imparts specific biological activities and makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C32H37NO7

Molecular Weight

547.6 g/mol

IUPAC Name

[4-[2-[2-(dodecanoylamino)benzoyl]oxyacetyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C32H37NO7/c1-2-3-4-5-6-7-8-9-10-17-30(35)33-27-15-12-11-14-26(27)31(36)39-23-28(34)24-18-20-25(21-19-24)40-32(37)29-16-13-22-38-29/h11-16,18-22H,2-10,17,23H2,1H3,(H,33,35)

InChI Key

WGINPUKQZFJSFK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NC1=CC=CC=C1C(=O)OCC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CO3

Origin of Product

United States

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